![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)
4-[(Dimethylamino)methyl]-2,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylamino)methyl]-2,5-dimethylphenol, commonly known as DMAP, is a chemical compound that is widely used in scientific research. It is a tertiary amine and phenol derivative that has a broad range of applications in various fields of chemistry and biology. DMAP is known for its ability to catalyze esterification and acylation reactions, and it has been extensively used as a catalyst in organic synthesis.
作用机制
DMAP acts as a nucleophilic catalyst in organic synthesis. It facilitates the reaction by forming an intermediate complex with the reactants, which lowers the activation energy required for the reaction to occur. DMAP also stabilizes the intermediate complex by forming hydrogen bonds with the reactants, which enhances the reaction rate.
生化和生理效应
DMAP has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. DMAP has also been shown to inhibit the growth of some cancer cell lines, although the mechanism of action is not fully understood.
实验室实验的优点和局限性
DMAP has several advantages as a catalyst in organic synthesis. It is a highly effective catalyst that is relatively inexpensive and easy to use. DMAP is also compatible with a wide range of reaction conditions and substrates. However, DMAP has some limitations as a catalyst. It can be toxic and corrosive, and it can react with some substrates to form unwanted by-products.
未来方向
There are several future directions for research on DMAP. One area of research is the development of new catalysts that are more efficient and selective than DMAP. Another area of research is the application of DMAP in the synthesis of complex natural products, which could lead to the discovery of new drugs and therapeutic agents. Additionally, research could be conducted on the biochemical and physiological effects of DMAP, which could provide insights into its potential therapeutic applications.
合成方法
DMAP can be synthesized by reacting 2,5-dimethylphenol with formaldehyde and dimethylamine in the presence of a catalyst such as sodium hydroxide. The reaction yields DMAP as a white crystalline solid that is soluble in organic solvents.
科学研究应用
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is widely used in the synthesis of esters, amides, and peptides. DMAP is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been shown to be an effective catalyst in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
属性
CAS 编号 |
16819-05-9 |
|---|---|
产品名称 |
4-[(Dimethylamino)methyl]-2,5-dimethylphenol |
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-[(dimethylamino)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |
InChI 键 |
UXJAGSSVZDVPFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
规范 SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

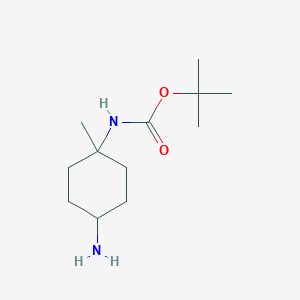
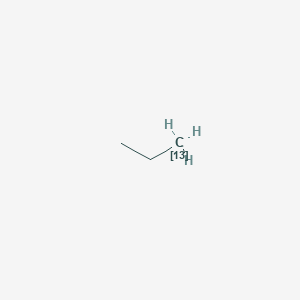

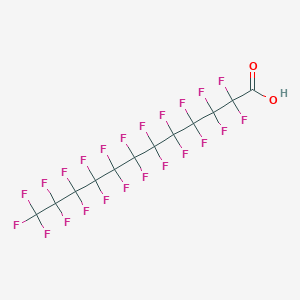
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
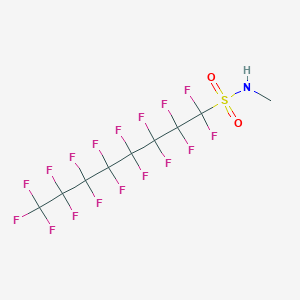
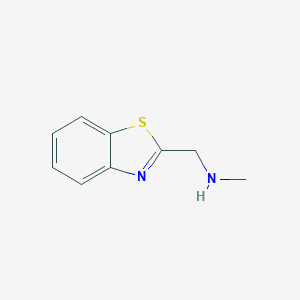

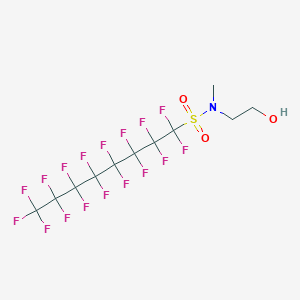
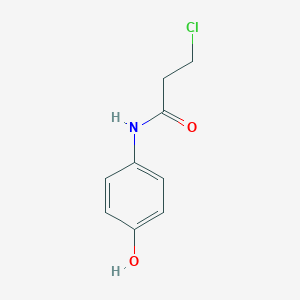
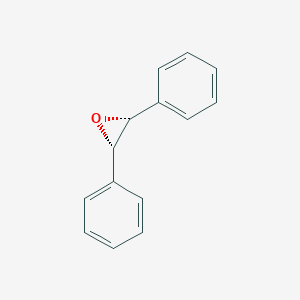
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)